molecular formula C13H14O3 B287836 7-methoxy-6-propyl-2H-chromen-2-one

7-methoxy-6-propyl-2H-chromen-2-one

Cat. No.: B287836
M. Wt: 218.25 g/mol
InChI Key: CXQXGTUMJYCTAL-UHFFFAOYSA-N
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Description

7-Methoxy-6-propyl-2H-chromen-2-one is a synthetic coumarin derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a propyl substituent at the 6-position and a methoxy group at the 7-position of the chromen-2-one (coumarin) core structure. While specific biological data for this exact molecule is limited, research on structurally very similar coumarins provides strong direction for its potential research applications and value. A closely related nitrobenzoyl derivative, 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one, has been identified as a promising orally effective antileishmanial agent. It demonstrated significant activity against Leishmania parasites, comparable to the standard drug amphotericin B in vitro, and showed efficacy in reducing parasite load in vivo . Furthermore, coumarin scaffolds with methoxy and acetamide side chains are being actively investigated for their anti-breast cancer properties. Some analogues function as antiestrogenic agents or selective estrogen receptor modulators (SERMs), while others act as aromatase inhibitors, both being crucial mechanisms in combating hormone-dependent breast cancers . The propyl chain on the core structure is known to enhance lipophilicity, which can improve membrane permeability and bioavailability of bioactive derivatives . Researchers can utilize this compound as a versatile chemical intermediate for synthesizing more complex molecules or as a core structure for developing new therapeutic agents for neglected diseases and oncology research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

7-methoxy-6-propylchromen-2-one

InChI

InChI=1S/C13H14O3/c1-3-4-9-7-10-5-6-13(14)16-12(10)8-11(9)15-2/h5-8H,3-4H2,1-2H3

InChI Key

CXQXGTUMJYCTAL-UHFFFAOYSA-N

SMILES

CCCC1=C(C=C2C(=C1)C=CC(=O)O2)OC

Canonical SMILES

CCCC1=C(C=C2C(=C1)C=CC(=O)O2)OC

Origin of Product

United States

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Research indicates that 7-methoxy-6-propyl-2H-chromen-2-one exhibits significant anticancer activity. Studies have shown that derivatives of this compound can selectively inhibit tumor-associated carbonic anhydrases (CAs) IX and XII, which are implicated in tumor progression and metastasis. For instance, one study reported that certain synthesized derivatives demonstrated low micromolar inhibition constants (Ki) against these isoforms, highlighting their potential as selective anticancer agents .

2. Anti-inflammatory and Antioxidant Effects
The compound has also been investigated for its anti-inflammatory and antioxidant properties. It has been shown to modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation, thus offering therapeutic avenues for diseases characterized by chronic inflammation .

3. Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective effects. Its derivatives have been evaluated for their potential to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's. This suggests that the compound could contribute to developing treatments for cognitive disorders .

Therapeutic Applications

1. Drug Development
The compound serves as a scaffold for synthesizing new drug candidates targeting various diseases. Its structural modifications can enhance biological activity and selectivity towards specific molecular targets. For example, modifications at different positions on the chromene scaffold have led to compounds with improved anticancer activity against several human tumor cell lines .

2. Material Science
In addition to its biological applications, this compound is being explored in material science for developing fluorescent materials and sensors due to its photophysical properties. This expands its utility beyond medicinal chemistry into fields requiring advanced materials with specific optical characteristics.

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDerivatives showed selective inhibition of hCA IX and XII with Ki values of 0.53 µM and 0.47 µM, respectively .
Study 2 Anti-inflammatory EffectsThe compound inhibited enzymes involved in inflammatory pathways, suggesting potential therapeutic uses in chronic inflammatory conditions.
Study 3 Neuroprotective PropertiesDemonstrated inhibition of acetylcholinesterase activity, indicating potential use in treating neurodegenerative diseases .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and inferred physicochemical properties of 7-methoxy-6-propyl-2H-chromen-2-one with analogs:

Compound Name Substituents (Position) Molecular Weight (g/mol) Predicted logP Key Features
This compound Methoxy (C7), Propyl (C6) 234.3 ~2.8 High lipophilicity, moderate bulk
7-Hydroxy-6-methoxy-2H-chromen-2-one Hydroxy (C7), Methoxy (C6) 192.2 ~1.5 Polar, hydrogen-bond donor
6-(Benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one Benzylamino (C6), Hydroxy (C7), Methyl (C4) 295.3 ~3.2 Enhanced π-π interactions, steric hindrance

Key Observations :

  • Lipophilicity : The propyl group in this compound increases logP compared to hydroxylated analogs, suggesting better membrane permeability but lower aqueous solubility.
  • Steric Effects: The propyl group introduces moderate bulk compared to the benzylamino group in compounds, which may hinder access to narrow binding pockets.

Crystallographic and Structural Validation

Crystallographic software like SHELX and ORTEP-3 are critical for determining bond lengths, angles, and packing patterns . For example:

  • 7-Hydroxy-6-methoxy-2H-chromen-2-one : Exhibits a planar structure (mean C–C bond deviation: 0.003 Å) with intramolecular hydrogen bonding (O–H⋯O), stabilizing the crystal lattice .
  • This compound : Predicted to adopt a similar planar core, but the propyl group may disrupt packing efficiency, reducing melting point compared to hydroxylated analogs.

Preparation Methods

Reaction Mechanism and Starting Materials

The reaction begins with 5-propyl-2-methoxyresorcinol and ethyl acetoacetate in the presence of oxalic acid or sulfuric acid. The acid catalyzes transesterification, followed by keto-enol tautomerization and cyclization to form the coumarin core.

Example Protocol :

  • Reactants : 5-Propyl-2-methoxyresorcinol (10 mmol), ethyl acetoacetate (12 mmol)

  • Catalyst : Oxalic acid (1.5 g)

  • Conditions : Reflux in ethanol (50 mL) for 6 hours.

  • Yield : 68–75% after recrystallization.

Industrial Scalability

Industrial adaptations employ continuous flow reactors to enhance efficiency. For instance, substituting ethanol with recyclable ionic liquids improves sustainability while maintaining yields above 70%.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields.

Optimized Protocol

  • Reactants : 5-Propyl-2-methoxyresorcinol (5 mmol), ethyl acetoacetate (5.5 mmol)

  • Catalyst : Pyridine-ethylene glycol (1:1.1)

  • Conditions : Microwave irradiation (150 W, 100°C) for 50 minutes.

  • Yield : 82%.

Advantages

Microwave methods minimize side reactions, achieving higher purity compared to classical methods.

Mechanochemical Synthesis

Solvent-free mechanochemical synthesis offers an eco-friendly alternative.

Ball Milling Protocol

  • Reactants : 5-Propyl-2-methoxyresorcinol (5 mmol), ethyl acetoacetate (5.5 mmol)

  • Catalyst : Methanesulfonic acid (MsOH, 10 mol%)

  • Conditions : Ball milling (500 rpm, stainless steel jar) for 2 hours.

  • Yield : 87–91%.

Green Chemistry Benefits

This method eliminates solvent waste and reduces energy consumption, aligning with green chemistry principles.

Post-Synthetic Alkylation

For coumarins with challenging substitution patterns, post-synthetic modification is viable.

Propylation of 7-Methoxy-6-hydroxy-2H-chromen-2-one

  • Step 1 : Synthesize 7-methoxy-6-hydroxy-2H-chromen-2-one via Pechmann condensation.

  • Step 2 : Alkylate the 6-hydroxy group using propyl bromide (1.2 eq) and K₂CO₃ in DMF at 80°C for 12 hours.

  • Yield : 65–70% after column chromatography.

Comparative Analysis of Methods

Method Conditions Yield Time Scalability
Pechmann CondensationReflux, acid catalyst68–75%6–12 hHigh
Microwave-Assisted150 W, 100°C82%50 minModerate
MechanochemicalBall milling, MsOH87–91%2 hHigh
Post-Synthetic AlkylationDMF, K₂CO₃65–70%12 hLow

Key Findings :

  • Mechanochemical synthesis offers the highest yield and sustainability.

  • Microwave methods excel in speed but require specialized equipment.

  • Post-synthetic alkylation is less efficient but useful for complex substitutions .

Q & A

Q. Table 1: Representative Crystallographic Parameters

Parameter
Space groupMonoclinicMonoclinic
a, b, c (Å)7.21, 8.03, 12.456.98, 8.12, 11.92
R factor0.0370.048
Temperature (K)100293

What physicochemical properties influence its solubility and bioavailability?

Level: Basic
Methodological Answer:
Critical properties include:

  • logP (Octanol/Water): ~2.1 (moderate lipophilicity) .
  • Water Solubility: ~1.5 mg/L (low, requiring solubilizing agents) .
  • McGowan Volume: 1.65 cm³/mol (indicative of molecular packing) .
    These parameters guide formulation strategies, such as using co-solvents or lipid-based carriers.

How can crystallographic disorder in derivatives be resolved?

Level: Advanced
Methodological Answer:
Disorder (e.g., in ) is addressed by:

  • Multi-component refinement using SHELXL .
  • Occupancy ratio adjustment (e.g., 95:5 for major/minor components).
  • Validation with PLATON to check geometric restraints.
  • Low-temperature data collection (100 K) reduces thermal motion artifacts .

What strategies optimize reaction yields in its synthesis?

Level: Advanced
Methodological Answer:

  • Catalyst Screening: FeCl₃ outperforms AlCl₃ in coumarin cyclization .
  • Solvent Optimization: Polar aprotic solvents (e.g., THF) enhance intermediate stability .
  • Temperature Control: Maintaining 70°C balances reactivity and side-product suppression .

How to validate structural data when contradictions arise?

Level: Advanced
Methodological Answer:

  • Cross-validate with complementary techniques (NMR, IR).
  • Use checkCIF to flag outliers in bond lengths/angles.
  • Compare with databases (e.g., Cambridge Structural Database) to identify anomalies .

What computational methods predict logP and solubility?

Level: Advanced
Methodological Answer:

  • Crippen Method: Estimates logP via fragment contributions .
  • NIST WebBook: Provides experimental solubility data for benchmarking .
  • Molecular Dynamics (MD): Simulates solvation free energy using software like GROMACS.

How to design analogs for biological activity studies?

Level: Advanced
Methodological Answer:

  • Functional Group Modification: Introduce halogen or alkyl groups at C-6/C-7 (e.g., ).
  • SAR Analysis: Test derivatives for antimicrobial/anticancer activity in vitro .
  • Docking Studies: Use AutoDock to predict binding to target enzymes (e.g., COX-2) .

What challenges arise in refining high-resolution crystal structures?

Level: Advanced
Methodological Answer:

  • Data Quality: Ensure I/σ(I) > 2 for high-resolution datasets .
  • Anisotropic Refinement: Model thermal motion with SHELXL .
  • Twinned Data: Use TWINLAW in SHELXL to deconvolute overlapping reflections .

How to analyze π-π interactions in crystal packing?

Level: Advanced
Methodological Answer:

  • ORTEP-3: Visualize stacking distances (typically 3.5–4.0 Å) .
  • Mercury Software: Quantify interaction energies using DFT methods.
  • Table 2: π-π Interactions in
Interaction TypeDistance (Å)Angle (°)
Phenyl-phenyl3.8212.3
Chromenone rings3.959.8

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